molecular formula C12H15F3N2O2S B6637785 4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No. B6637785
M. Wt: 308.32 g/mol
InChI Key: UKKJVWAWNNDZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as THIP, is a chemical compound that belongs to the class of piperidine carboxamides. It is a potent agonist of GABA-A receptors and has been extensively researched for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide acts as a potent agonist of GABA-A receptors, which are widely distributed in the central nervous system. It enhances the inhibitory effects of GABA neurotransmitters, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the suppression of neuronal excitability and the reduction of anxiety, seizures, and insomnia.
Biochemical and Physiological Effects:
4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects on the central nervous system, including the reduction of anxiety, seizures, and insomnia. It has also been shown to have anti-nociceptive and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide in lab experiments include its potent agonist activity on GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of using 4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide include its potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide, including the development of more selective agonists of GABA-A receptors that can target specific subunits of the receptor. This could lead to the development of more effective and safer drugs for the treatment of neurological disorders. Additionally, further studies are needed to explore the potential therapeutic applications of 4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide in other areas such as pain management and neurodegenerative diseases.

Synthesis Methods

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide can be synthesized using various methods such as the reaction of 4-hydroxypiperidine-1-carboxylic acid with thiophen-2-ylmethylamine and trifluoromethyl isocyanate. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, epilepsy, and insomnia. It has also been shown to have anti-nociceptive and anti-inflammatory effects.

properties

IUPAC Name

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)11(19)3-5-17(6-4-11)10(18)16-8-9-2-1-7-20-9/h1-2,7,19H,3-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKJVWAWNNDZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine-1-carboxamide

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